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Compound of Interest

Compound Name: 4-Chlorophenyl mesityl sulfone
CAS No.: 22944-35-0
Cat. No.: B11939437
- J

This technical guide provides a detailed analysis of the expected spectroscopic data for 4-
chlorophenyl mesityl sulfone, a diaryl sulfone of interest in chemical synthesis and materials
science. While specific experimental spectra for this compound are not readily available in
public databases, this document, grounded in the extensive literature on analogous diaryl
sulfones, offers a comprehensive and predictive overview of its nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) characteristics. This guide is intended for
researchers, scientists, and drug development professionals, providing both foundational
knowledge and practical insights into the structural elucidation of this class of molecules.

Introduction to 4-Chlorophenyl Mesityl Sulfone and
the Diaryl Sulfone Moiety

Diaryl sulfones are a class of organosulfur compounds characterized by a sulfonyl group
bonded to two aryl groups. This functional group imparts significant chemical and thermal
stability, making them valuable building blocks in medicinal chemistry, polymer science, and
agrochemicals.[1] The electron-withdrawing nature of the sulfonyl group influences the
electronic properties of the attached aromatic rings, which can be readily observed through
various spectroscopic techniques.

4-Chlorophenyl mesityl sulfone incorporates two distinct aryl groups: a 4-chlorophenyl ring
and a mesityl (2,4,6-trimethylphenyl) ring. This asymmetry is expected to result in a complex
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and informative spectroscopic fingerprint, providing a rich source of data for structural
confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules
in solution. For 4-chlorophenyl mesityl sulfone, both *H and *3C NMR will provide critical
information about the electronic environment of the hydrogen and carbon atoms, respectively.

Predicted *H NMR Spectrum

The *H NMR spectrum of 4-chlorophenyl mesityl sulfone is anticipated to show distinct
signals for the aromatic protons of the two rings and the methyl protons of the mesityl group.

Key Expected Resonances:
e Mesityl Protons:

o 0-Methyl Protons (6H): Due to steric hindrance from the sulfonyl group, these protons are
expected to resonate as a singlet at a slightly different chemical shift compared to the p-
methyl protons. A reasonable estimate would be in the range of 6 2.1-2.3 ppm.

o p-Methyl Protons (3H): This singlet is expected to appear in a typical benzylic proton
region, estimated around 6 2.3-2.5 ppm.

o Aromatic Protons (2H): The two equivalent aromatic protons on the mesityl ring will appear
as a singlet, likely in the region of 6 6.8-7.0 ppm.

e 4-Chlorophenyl Protons:

o Aromatic Protons (4H): The four protons on the 4-chlorophenyl ring will exhibit a
characteristic AA'BB’ splitting pattern due to the symmetry of the ring. These will appear as
two doublets in the region of & 7.4-7.9 ppm. The protons ortho to the sulfonyl group will be
deshielded and resonate at a higher chemical shift compared to the protons ortho to the
chlorine atom.

Table 1: Predicted *H NMR Chemical Shifts for 4-Chlorophenyl Mesityl Sulfone
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Estimated Chemical Shift

Protons Multiplicity

(5, ppm)
o-Methyl (Mesityl) Singlet 21-23
p-Methyl (Mesityl) Singlet 23-25
Aromatic (Mesityl) Singlet 6.8-7.0
Aromatic (4-Chlorophenyl) AA'BB' System (two doublets) 74-79

Predicted **C NMR Spectrum

The 13C NMR spectrum will provide information on all carbon atoms in the molecule. The
electron-withdrawing sulfonyl group will have a significant deshielding effect on the ipso-
carbons of both aromatic rings.

Key Expected Resonances:
o Mesityl Carbons:

o Methyl Carbons: The o-methyl and p-methyl carbons will appear as distinct signals in the

aliphatic region, expected around 6 20-23 ppm.

o Aromatic Carbons: The aromatic carbons of the mesityl ring will resonate in the region of o
130-145 ppm. The ipso-carbon attached to the sulfonyl group will be the most deshielded.

e 4-Chlorophenyl Carbons:

o Aromatic Carbons: The carbons of the 4-chlorophenyl ring will resonate in the typical
aromatic region of & 128-142 ppm. The carbon bearing the chlorine atom and the carbon
attached to the sulfonyl group (ipso-carbons) will have distinct chemical shifts.

Table 2: Predicted 13C NMR Chemical Shifts for 4-Chlorophenyl Mesityl Sulfone
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Carbon Estimated Chemical Shift (6, ppm)
Methyl (Mesityl) 20-23

Aromatic (Mesityl) 130 - 145

Aromatic (4-Chlorophenyl) 128 - 142

Ipso-Carbons (C-S) 138 - 145

Ipso-Carbon (C-ClI) 135 - 140

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by observing the
absorption of infrared radiation. For 4-chlorophenyl mesityl sulfone, the most prominent
peaks will be associated with the sulfonyl group and the aromatic rings.

Key Expected Vibrational Frequencies:

e S=0 Stretching: The sulfonyl group will exhibit two strong and characteristic stretching
vibrations:

o Asymmetric S=0 stretch: Expected in the range of 1350-1300 cm~1.
o Symmetric S=0 stretch: Expected in the range of 1160-1120 cm™1.
e C-S Stretching: A medium intensity peak for the C-S bond is expected around 700-600 cm~1.

e Aromatic C-H Stretching: These will appear as a group of weak to medium bands above
3000 cm™1,

e Aromatic C=C Stretching: Multiple sharp peaks of variable intensity are expected in the
1600-1450 cm~1 region.

o C-CI Stretching: A strong absorption is expected in the fingerprint region, typically around
850-800 cm~1 for a para-substituted chlorobenzene.

Table 3: Predicted IR Absorption Frequencies for 4-Chlorophenyl Mesityl Sulfone
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. ] ) Expected .
Functional Group Vibrational Mode Intensity
Frequency (cm™?)

S=0 Asymmetric Stretch 1350 - 1300 Strong

S=0 Symmetric Stretch 1160 - 1120 Strong

C-s Stretch 700 - 600 Medium
Aromatic C-H Stretch > 3000 Weak to Medium
Aromatic C=C Stretch 1600 - 1450 Variable

C-ClI Stretch 850 - 800 Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification.

Expected Fragmentation Pattern:

e Molecular lon (M*): The molecular ion peak is expected at an m/z corresponding to the
molecular weight of 4-chlorophenyl mesityl sulfone (C15sH15CIO2S = 294.8 g/mol ). The
presence of chlorine will result in a characteristic M+2 isotope peak with an intensity of
approximately one-third of the molecular ion peak.

o Major Fragments: Fragmentation is likely to occur at the C-S bonds. Key expected fragments

include:

[¢]

[M - CeHaCl]*: Loss of the chlorophenyl radical.

[¢]

[M - CoH11]*: Loss of the mesityl radical.

[CeHaCISO2]* and [CoH11SO2]*: Fragments corresponding to the two aryl sulfonyl cations.

o

(¢]

[CeH4ClI]* and [CoH11]*: Fragments corresponding to the aryl cations.

Molecular Structure and Key Spectroscopic Correlations
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Caption: Correlation of structural features of 4-chlorophenyl mesityl sulfone with expected
NMR and IR data.

Experimental Protocols

The synthesis and spectroscopic characterization of diaryl sulfones can be achieved through
established methods. A general protocol is outlined below.

Synthesis of 4-Chlorophenyl Mesityl Sulfone

A common method for the synthesis of unsymmetrical diaryl sulfones is the palladium-catalyzed
coupling of an aryl halide with an arenesulfinate salt.[2]

Reaction Scheme:
4-Chlorophenyl iodide + Sodium mesitylenesulfinate - 4-Chlorophenyl mesityl sulfone
Step-by-Step Protocol:

» To a reaction vessel under an inert atmosphere (e.g., argon), add 4-chlorophenyl iodide (1.0
eq), sodium mesitylenesulfinate (1.2 eq), a palladium catalyst such as Pdz(dba)s (0.025 eq),
a suitable ligand like Xantphos (0.05 eq), and a base such as cesium carbonate (1.5 eq).

e Add a dry, degassed solvent (e.g., toluene).

» Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer
chromatography (TLC) or gas chromatography (GC).

e Upon completion, cool the reaction mixture to room temperature and quench with water.
o Extract the product with an organic solvent (e.g., ethyl acetate).

e Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

» Purify the crude product by column chromatography on silica gel to obtain pure 4-
chlorophenyl mesityl sulfone.
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Experimental Workflow for Synthesis and Purification

Combine Reactants:
- 4-Chlorophenyl iodide
- Sodium mesitylenesulfinate
- Pd Catalyst & Ligand

- Base in Toluene

Heat under Inert Monitor by Complete Aqueous Workup Column Pure 4-Chlorophenyl
Atmosphere (80-100 °C) TLCIGC & Extraction Chromatography Mesityl Sulfone

Click to download full resolution via product page

Caption: General workflow for the synthesis and purification of 4-chlorophenyl mesityl
sulfone.

Spectroscopic Analysis

NMR Spectroscopy:

¢ Dissolve a small amount (5-10 mg) of the purified product in a deuterated solvent (e.qg.,
CDCIs or DMSO-de).

e Transfer the solution to an NMR tube.
e Acquire *H and 3C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

e Process the data, including Fourier transformation, phase correction, and baseline
correction.

» Reference the spectra to the residual solvent peak.

IR Spectroscopy:

e Prepare the sample using an appropriate method (e.g., KBr pellet, thin film, or ATR).
e Acquire the IR spectrum over the range of 4000-400 cm~1.

« |dentify the characteristic absorption bands.

Mass Spectrometry:
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 Introduce the sample into the mass spectrometer using a suitable ionization technique (e.g.,
electron ionization (EI) or electrospray ionization (ESI)).

e Acquire the mass spectrum and identify the molecular ion peak and major fragment ions.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of 4-
chlorophenyl mesityl sulfone based on established principles and data from analogous diaryl
sulfones. The expected NMR, IR, and MS data presented herein should serve as a valuable
reference for the identification and characterization of this compound and related molecules.
The provided synthetic and analytical protocols offer a practical framework for researchers
working in the field.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. chemistryviews.org [chemistryviews.org]

e 2. pubs.acs.org [pubs.acs.org]

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b11939437?utm_src=pdf-body
https://www.benchchem.com/product/b11939437?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acs.orglett.5c04371
https://pubs.acs.org/doi/10.1021/ol0271887
https://pubs.rsc.org/en/content/articlelanding/2017/ra/c7ra08709a
https://www.chemistryviews.org/details/news/2105811/Diaryl_Sulfone_Synthesis/
https://www.benchchem.com/product/b11939437?utm_src=pdf-custom-synthesis
https://www.chemistryviews.org/details/ezine/5334941/Diaryl_Sulfone_Synthesis/
https://pubs.acs.org/doi/10.1021/ol0271887
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11939437?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e To cite this document: BenchChem. [Spectroscopic Profile of 4-Chlorophenyl Mesityl
Sulfone: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11939437#spectroscopic-data-of-4-chlorophenyl-
mesityl-sulfone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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